molecular formula C18H23N3O9 B608807 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate CAS No. 955094-26-5

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

Cat. No. B608807
CAS RN: 955094-26-5
M. Wt: 425.39
InChI Key: TZPDZOJURBVWHS-UHFFFAOYSA-N
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Description

Mal-amido-PEG2-NHS is a PEG derivative containing a maleimide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Scientific Research Applications

Protein Labeling

Mal-amido-PEG2-NHS is widely used in protein labeling . The NHS ester can be used to label the primary amines (-NH2) of proteins . This allows for the attachment of various probes or other molecules to proteins, which can be useful in a variety of research applications.

Oligonucleotide Modification

This compound is also used for the modification of amine-modified oligonucleotides . The NHS ester reacts with the primary amines of the oligonucleotides, allowing for the attachment of the PEG linker.

Thiol-reactive Linker

The maleimide group of Mal-amido-PEG2-NHS will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, providing a method for linking two biomolecules together.

Increasing Solubility

The hydrophilic PEG spacer in Mal-amido-PEG2-NHS increases solubility in aqueous media . This makes it a useful tool in bioconjugation reactions that require water solubility.

Synthesis of Antibody-Drug Conjugates (ADCs)

Mal-amido-PEG2-NHS is utilized in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via an antibody, and the PEG linker plays a crucial role in maintaining the stability and efficacy of the ADC.

Site-Specific Protein Labeling

This compound is used for site-specific protein labeling . The maleimide group reacts with thiol groups, which can be introduced into proteins at specific sites. This allows for precise control over the location of labeling on the protein, which can be important for studies of protein function and interaction.

Preparation of Bioactive Peptides and Polymers

Mal-amido-PEG2-NHS is used in the preparation of bioactive peptides and polymers . The maleimide and NHS ester groups allow for the attachment of various bioactive molecules, creating a wide range of potential applications in biomedical research.

Dual-Modality Imaging

A study has shown that Mal-amido-PEG2-NHS can be used in dual-modality imaging . The compound was used to conjugate antibody fragments for 18F-immunoPET and fluorescence imaging, demonstrating its potential in advanced imaging techniques.

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG2-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester in the compound reacts with these primary amines to form stable amide bonds .

Mode of Action

Mal-amido-PEG2-NHS operates through a two-step process. First, the NHS ester reacts with primary amines to form stable amide bonds . This reaction typically occurs at physiological pH and results in the covalent attachment of the PEG linker to the target molecule .

Second, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol to the PEGylated target .

Biochemical Pathways

The biochemical pathways affected by Mal-amido-PEG2-NHS primarily involve protein modification and conjugation. By forming stable covalent bonds with primary amines and thiols, Mal-amido-PEG2-NHS allows for the attachment of various payloads (such as drugs or fluorophores) to proteins and other biomolecules . This modification can significantly alter the function, stability, and other properties of the target molecule.

Pharmacokinetics

The pharmacokinetics of Mal-amido-PEG2-NHS are largely dependent on the properties of the molecule it is conjugated to. The hydrophilic peg spacer in the compound can increase solubility in aqueous media , potentially enhancing the bioavailability of the conjugated molecule.

Result of Action

The primary result of Mal-amido-PEG2-NHS action is the formation of a stable covalent bond between a target molecule and a payload. This can lead to significant changes in the molecular and cellular effects of the target, depending on the nature of the payload. For example, in the case of ADCs, the drug payload can be selectively delivered to cancer cells, thereby enhancing the efficacy and reducing the side effects of the treatment .

Action Environment

The action of Mal-amido-PEG2-NHS can be influenced by various environmental factors. For instance, the efficiency of the reactions involving NHS esters and maleimides can be affected by pH, temperature, and the presence of other reactive groups . Furthermore, the stability of the compound and its conjugates may be influenced by factors such as storage conditions and the presence of reducing agents .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDZOJURBVWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

326003-46-7
Record name α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326003-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

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